molecular formula C22H19FN4O2 B10936432 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936432
M. Wt: 390.4 g/mol
InChI Key: ZNJSHOIVTYLRSU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the cyclocondensation of appropriate hydrazine derivatives with 4-fluorobenzaldehyde and 4-methoxybenzaldehyde under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases or cancer.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-4-(4-Methoxyphenyl)-1H-Pyrazol-5-Amine
  • 4-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Pyrazol-5-Amine

Comparison: 1-(4-Fluorophenyl)-N~4~-(4-Methoxyphenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-4-Carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-b]pyridine core. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19FN4O2/c1-13-12-19(22(28)25-16-6-10-18(29-3)11-7-16)20-14(2)26-27(21(20)24-13)17-8-4-15(23)5-9-17/h4-12H,1-3H3,(H,25,28)

InChI Key

ZNJSHOIVTYLRSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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